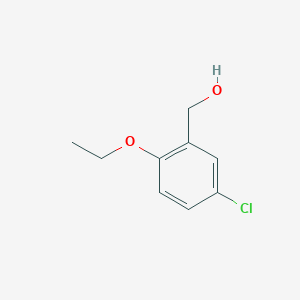

(5-Chloro-2-ethoxyphenyl)methanol

Descripción

BenchChem offers high-quality (5-Chloro-2-ethoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-ethoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(5-chloro-2-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIIWALXZQECST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (5-Chloro-2-ethoxyphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (5-Chloro-2-ethoxyphenyl)methanol, CAS number 23426-33-7, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, purification, analytical characterization, and prospective applications.

Introduction: The Strategic Importance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules. Their utility stems from the reactive benzylic hydroxyl group, which can be readily transformed into various functional groups, and the tunable electronic and steric properties of the aromatic ring imparted by different substituents. In the context of drug discovery, the strategic incorporation of substituted benzyl alcohol moieties can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological targets, metabolic stability, and solubility. The subject of this guide, (5-Chloro-2-ethoxyphenyl)methanol, is a prime example of such a strategically functionalized intermediate.

Physicochemical Properties of (5-Chloro-2-ethoxyphenyl)methanol

Understanding the fundamental physicochemical properties of a compound is crucial for its effective handling, reaction optimization, and formulation. The key properties of (5-Chloro-2-ethoxyphenyl)methanol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 23426-33-7 | N/A |

| Molecular Formula | C₉H₁₁ClO₂ | N/A |

| Molecular Weight | 186.63 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | Inferred from structure and related compounds |

Synthesis of (5-Chloro-2-ethoxyphenyl)methanol

The most direct and efficient synthetic route to (5-Chloro-2-ethoxyphenyl)methanol is through the reduction of a corresponding carbonyl compound, either 5-chloro-2-ethoxybenzaldehyde or 5-chloro-2-ethoxybenzoic acid. The reduction of the aldehyde is generally preferred due to the milder reaction conditions required.

Retrosynthetic Analysis

A logical retrosynthetic approach for (5-Chloro-2-ethoxyphenyl)methanol points to 5-chloro-2-ethoxybenzaldehyde as the immediate precursor. This aldehyde can be synthesized from the commercially available 5-chlorosalicylaldehyde through a Williamson ether synthesis.

Caption: Retrosynthetic pathway for (5-Chloro-2-ethoxyphenyl)methanol.

Recommended Synthesis Protocol: Reduction of 5-Chloro-2-ethoxybenzaldehyde

This protocol details the reduction of 5-chloro-2-ethoxybenzaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent suitable for converting aldehydes to primary alcohols.

Materials:

-

5-Chloro-2-ethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)[2]

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-chloro-2-ethoxybenzaldehyde (1.0 equivalent) in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C. The use of an ice bath is crucial to control the exothermic nature of the reduction reaction and to minimize potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition helps to maintain the temperature and prevent a runaway reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer detectable.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any unreacted sodium borohydride.

-

Acidification: Acidify the mixture to a pH of approximately 5-6 with 1 M hydrochloric acid. This step is necessary to neutralize the borate salts formed during the reaction.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude (5-Chloro-2-ethoxyphenyl)methanol.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is an excellent solvent for both the aldehyde and sodium borohydride, and it also serves as a proton source during the workup.

-

Sodium Borohydride: NaBH₄ is chosen for its selectivity in reducing aldehydes in the presence of other functional groups that might be sensitive to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[3]

-

Excess Reducing Agent: A slight excess of NaBH₄ is used to ensure the complete conversion of the starting material.

Caption: Experimental workflow for the synthesis of (5-Chloro-2-ethoxyphenyl)methanol.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized (5-Chloro-2-ethoxyphenyl)methanol. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | d | 1H | Ar-H |

| ~6.8-6.9 | dd | 1H | Ar-H |

| ~6.7-6.8 | d | 1H | Ar-H |

| ~4.6 | s | 2H | -CH₂OH |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~2.5 | t (broad) | 1H | -OH |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | Ar-C-O |

| ~130 | Ar-C-Cl |

| ~129 | Ar-CH |

| ~128 | Ar-C-CH₂OH |

| ~113 | Ar-CH |

| ~112 | Ar-CH |

| ~64 | -OCH₂CH₃ |

| ~61 | -CH₂OH |

| ~15 | -OCH₂CH₃ |

Rationale for Predictions: The predicted shifts are based on known substituent effects on the benzene ring and comparison with spectral data of compounds like 2-chlorobenzyl alcohol and 5-chloro-2-methoxybenzoic acid. The ethoxy group is expected to be a strong electron-donating group, shifting the ortho and para protons and carbons upfield. The chloro group is an electron-withdrawing group, causing a downfield shift.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

A successful synthesis should yield a chromatogram with a single major peak corresponding to (5-Chloro-2-ethoxyphenyl)methanol, with purity typically exceeding 98%.

Role in Drug Discovery and Development

Substituted benzyl alcohols like (5-Chloro-2-ethoxyphenyl)methanol are valuable intermediates in the synthesis of more complex drug candidates. The presence of the chloro, ethoxy, and hydroxymethyl groups provides multiple points for further chemical modification.

A Versatile Chemical Scaffold

The functional groups on (5-Chloro-2-ethoxyphenyl)methanol allow for a variety of subsequent chemical transformations, making it a versatile scaffold for building diverse molecular libraries.

-

Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether, ester, or amine through various synthetic methodologies.

-

Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new functional groups.

-

Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh conditions if necessary.

-

Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds.

Caption: Potential synthetic transformations of (5-Chloro-2-ethoxyphenyl)methanol.

Potential Therapeutic Applications

While specific therapeutic applications of (5-Chloro-2-ethoxyphenyl)methanol itself are not documented, its structural motifs are present in various biologically active compounds. For instance, substituted phenyl ethers and benzyl alcohols are common features in molecules targeting a range of receptors and enzymes. The incorporation of a chlorine atom can enhance membrane permeability and metabolic stability, while the ethoxy group can modulate solubility and receptor binding. These properties make it a promising starting material for the synthesis of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (5-Chloro-2-ethoxyphenyl)methanol. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(5-Chloro-2-ethoxyphenyl)methanol is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the presence of multiple modifiable functional groups, makes it an attractive building block for the creation of diverse chemical libraries. The insights provided in this guide are intended to facilitate its effective use in the laboratory and to stimulate further research into its applications in the synthesis of novel therapeutic agents.

References

- Maashi, S. M., & McKee, J. R. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR).

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (5-methyloxolan-2-yl)methanol.

- MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)

- ChemicalBook. (n.d.). 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum.

- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

- BLD Pharm. (n.d.). 23426-33-7|(5-Chloro-2-ethoxyphenyl)methanol.

- AOBChem. (n.d.). Safety Data Sheet: (5-Chloro-2-ethoxyphenyl)methanol.

- ResearchGate. (2023). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)

- ResearchGate. (2023). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)

- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.

- Google Patents. (n.d.). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.

- PMC - NIH. (n.d.). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions.

- The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.

- Patsnap Synapse. (2024).

- ChemScene. (n.d.). 1443329-44-9 | (5-Chloro-2-ethoxyphenyl)(methyl)sulfane.

- Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.

- YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.

- MDPI. (n.d.).

- ACS Publications. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ECHA - European Union. (n.d.).

- ResearchGate. (2023). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.

- MDPI. (n.d.).

- Chem-Impex. (n.d.). Methanol USA Suppliers & Bulk Distributors.

- Semantic Scholar. (2022).

- Purosolv. (n.d.). Methanol Manufacturer Supplier in Navi Mumbai, India.

Sources

Technical Guide: Spectral Analysis of (5-Chloro-2-ethoxyphenyl)methanol

CAS Registry Number: 23426-33-7 Molecular Formula: C₉H₁₁ClO₂ Molecular Weight: 186.64 g/mol [1]

Executive Summary & Structural Context

This guide provides a comprehensive framework for the structural validation of (5-Chloro-2-ethoxyphenyl)methanol , a critical intermediate often used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

The molecule features a trisubstituted benzene ring with a specific 1,2,5-substitution pattern. The core challenge in analyzing this compound is not merely identifying functional groups, but rigorously confirming the regiochemistry—specifically, ensuring the chlorine is at the 5-position relative to the benzylic alcohol, rather than the 3- or 4-positions.

This guide moves beyond simple peak listing. It establishes a self-validating NMR protocol that allows researchers to confirm identity and purity with high confidence, even in the absence of a reference standard.

Experimental Protocol: Sample Preparation

Quality data begins with quality preparation. Poor solubility or wet solvents can obscure critical coupling patterns.

Solvent Selection

-

Primary Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆).

-

Why: It ensures full solubility of the polar alcohol and prevents exchange of the hydroxyl proton (-OH), allowing it to appear as a distinct triplet or broad singlet. This provides an extra data point for integration.

-

-

Secondary Choice: CDCl₃ (Chloroform-d).

-

Why: Good for general screening, but the -OH proton often exchanges or broadens, and the chemical shifts may drift depending on concentration.

-

Preparation Steps

-

Mass: Weigh 10–15 mg of the solid substance.

-

Volume: Dissolve in 0.6 mL of solvent.

-

Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to remove inorganic salts (often carried over from reduction steps).

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual solvent peak (DMSO quintet at 2.50 ppm; CHCl₃ singlet at 7.26 ppm).

¹H NMR Analysis (Proton NMR)

Predicted shifts based on substituent additivity rules and analog comparison (e.g., 5-chloro-2-methoxybenzyl alcohol).

Spectral Assignment Table (in DMSO-d₆)

| Position | Type | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |

| A | Aliphatic | 1.35 | Triplet (t) | 3H | J ≈ 7.0 | Methyl of ethoxy group (-OCH₂CH₃ ) |

| B | Aliphatic | 4.05 | Quartet (q) | 2H | J ≈ 7.0 | Methylene of ethoxy group (-OCH₂ CH₃) |

| C | Benzylic | 4.50 | Doublet (d) | 2H | J ≈ 5.5 | Benzylic methylene (-CH₂ OH) |

| D | Exch. | 5.15 | Triplet (t) | 1H | J ≈ 5.5 | Hydroxyl proton (-OH) |

| E | Aromatic | 6.95 | Doublet (d) | 1H | J ≈ 8.8 | H-3 : Ortho to -OEt (Shielded by electron donation) |

| F | Aromatic | 7.28 | dd | 1H | J ≈ 8.8, 2.6 | H-4 : Meta to -OEt, Para to -CH₂OH |

| G | Aromatic | 7.45 | Doublet (d) | 1H | J ≈ 2.6 | H-6 : Ortho to -CH₂OH, Meta to Cl |

*Note: In CDCl₃, signals C and D will likely appear as a Singlet (2H) and Broad Singlet (1H) respectively due to rapid proton exchange.

Key Diagnostic Features[2]

-

The "Roof Effect": The aromatic protons H-3 and H-4 often show a strong "roofing" effect (leaning toward each other) because their chemical shift difference is small relative to their coupling constant.

-

The Meta-Coupling: H-6 appears as a doublet with a small coupling constant (J ≈ 2.5 Hz). This represents the meta-coupling to H-4. Crucially , H-6 does not show a large ortho-coupling, which confirms the Chlorine is at position 5 (blocking the ortho position relative to H-6).

¹³C NMR Analysis (Carbon-13)

The carbon spectrum confirms the skeleton. Note that C-F couplings are absent, simplifying the analysis compared to fluorinated analogs.

| Carbon Type | Shift (δ, ppm) | Assignment |

| Aliphatic | 14.8 | Ethoxy Methyl (-OCH₂CH₃ ) |

| Aliphatic | 63.8 | Ethoxy Methylene (-OCH₂ CH₃) |

| Benzylic | 58.5 | Benzylic Carbon (-C H₂OH) |

| Aromatic | 112.5 | C-3 : Ortho to -OEt (Electron rich) |

| Aromatic | 124.5 | C-5 : Attached to Chlorine (C-Cl) |

| Aromatic | 127.8 | C-6 : Ortho to -CH₂OH |

| Aromatic | 128.5 | C-4 : Para to -CH₂OH |

| Quaternary | 132.0 | C-1 : Attached to -CH₂OH |

| Quaternary | 155.2 | C-2 : Attached to -OEt (Deshielded by Oxygen) |

Structural Validation Logic (Self-Validating Protocol)

To prove the structure without a standard, follow this logic flow. This distinguishes the target from its likely isomers (e.g., 4-chloro or 3-chloro variants).

Figure 1: Decision tree for confirming the regiochemistry of the chloro-substituent using ¹H NMR coupling constants and NOE experiments.

The "Smoking Gun" Experiment: NOESY

If the coupling constants are ambiguous, a 1D NOE (Nuclear Overhauser Effect) experiment is the definitive proof:

-

Irradiate the benzylic methylene signal (~4.50 ppm).

-

Observe the aromatic region.

-

Result: You should see a strong enhancement only at the H-6 proton (~7.45 ppm).

-

Why: In the 5-chloro isomer, H-6 is spatially close to the benzylic group.

-

Differentiation: If you had the 3-chloro isomer, the benzylic group would be flanked by two protons (H-2 and H-6), showing enhancement on two aromatic signals.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12756667, (5-Chloro-2-ethoxyphenyl)methanol. Retrieved from [Link]

-

Reich, H. J. Structure Determination Using NMR: Chemical Shift Data for Substituted Benzenes. University of Wisconsin-Madison. Retrieved from [Link]

Sources

stability of (5-Chloro-2-ethoxyphenyl)methanol under different conditions

An In-Depth Technical Guide to the Stability of (5-Chloro-2-ethoxyphenyl)methanol

Abstract

This technical guide provides a comprehensive overview of the chemical stability of (5-Chloro-2-ethoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering insights into potential degradation pathways and outlining robust methodologies for stability assessment. By understanding the intrinsic stability of this molecule, safer, more effective, and reliable drug products can be developed. This guide delves into the anticipated effects of pH, temperature, light, and oxidative stress, providing a framework for systematic stability evaluation in line with regulatory expectations.

Introduction: The Critical Role of Stability in Drug Development

The stability of a pharmaceutical intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1] A thorough understanding of a molecule's behavior under various environmental conditions is paramount to ensure that it remains within its quality specifications throughout its lifecycle.[2][3] (5-Chloro-2-ethoxyphenyl)methanol, with its substituted benzyl alcohol structure, presents a unique set of stability challenges and considerations. This guide aims to provide a proactive approach to identifying potential liabilities and establishing a robust stability-indicating profile.

Physicochemical Properties of (5-Chloro-2-ethoxyphenyl)methanol

| Property | Predicted Characteristic | Rationale |

| Appearance | White to off-white solid | Typical for similar substituted aromatic compounds. |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, acetonitrile), sparingly soluble in water. | The aromatic ring and ethoxy group confer lipophilicity, while the hydroxyl group provides some polarity. |

| Reactivity | Susceptible to oxidation, potential for ether hydrolysis under harsh acidic conditions, and photolytic degradation due to the chloro-aromatic system. | Based on the known reactivity of benzyl alcohols, ethers, and chloro-aromatic compounds.[4][5][6][7][8] |

Predicted Degradation Pathways

The chemical structure of (5-Chloro-2-ethoxyphenyl)methanol suggests several potential degradation pathways under stress conditions. A proactive understanding of these pathways is essential for developing stability-indicating analytical methods.

Oxidative Degradation

Benzylic alcohols are susceptible to oxidation.[5][6][7][8] Under oxidative stress, (5-Chloro-2-ethoxyphenyl)methanol is likely to oxidize first to the corresponding aldehyde, (5-Chloro-2-ethoxyphenyl)methanal, and subsequently to the carboxylic acid, 5-Chloro-2-ethoxybenzoic acid. This is a common degradation pathway for benzyl alcohol and its derivatives.[8]

Hydrolytic Degradation

While the ether linkage is generally stable, it can be susceptible to cleavage under strong acidic conditions and elevated temperatures. This would lead to the formation of 5-chloro-2-hydroxyphenyl)methanol and ethanol. The benzylic alcohol itself is generally stable to hydrolysis, but related compounds like benzyl chloride are known to hydrolyze to benzyl alcohol.[9][10][11][12]

Photodegradation

Chloro-substituted aromatic compounds can be susceptible to photodegradation.[13] Upon exposure to UV light, homolytic cleavage of the carbon-chlorine bond could occur, leading to the formation of radical species and subsequent secondary degradation products. While some halogenated compounds show improved photostability, this potential pathway should be investigated.[14][15]

Diagram: Predicted Degradation Pathways of (5-Chloro-2-ethoxyphenyl)methanol

Caption: Predicted degradation pathways of (5-Chloro-2-ethoxyphenyl)methanol.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions as outlined in the ICH guidelines.[1][2]

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[16]

4.1.1. Acid and Base Hydrolysis

-

Protocol:

-

Prepare solutions of (5-Chloro-2-ethoxyphenyl)methanol in 0.1 M HCl and 0.1 M NaOH.

-

Maintain a control solution in purified water.

-

Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

-

-

Rationale: This protocol assesses the susceptibility of the molecule to acid and base-catalyzed degradation, primarily targeting the ether linkage.

4.1.2. Oxidative Degradation

-

Protocol:

-

Prepare a solution of (5-Chloro-2-ethoxyphenyl)methanol in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a defined period.

-

At each time point, withdraw an aliquot and quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.

-

-

Rationale: This study evaluates the molecule's sensitivity to oxidation, which is a likely degradation pathway for the benzylic alcohol functional group.[5][6][7][8]

4.1.3. Thermal Degradation

-

Protocol:

-

Store a solid sample of (5-Chloro-2-ethoxyphenyl)methanol in a controlled temperature oven (e.g., 80°C).

-

Expose the sample for a defined period.

-

At each time point, dissolve a portion of the sample in a suitable solvent for analysis.

-

-

Rationale: This assesses the solid-state thermal stability of the compound.

4.1.4. Photostability Testing

-

Protocol:

-

Expose a solid sample and a solution of (5-Chloro-2-ethoxyphenyl)methanol to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).

-

Maintain a control sample protected from light.

-

Expose the samples for a specified duration.

-

Analyze the samples and compare them to the dark control.

-

-

Rationale: This study is crucial for understanding the potential for light-induced degradation, particularly relevant for chloro-aromatic compounds.[13]

Diagram: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Analytical Methodology

A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice.

Proposed HPLC Method Parameters:

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar to nonpolar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradation products. Formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection | UV at a suitable wavelength (e.g., determined by UV scan) | Allows for quantification of the parent compound and detection of chromophoric degradation products. |

| Injection Volume | 10 µL | A typical injection volume. |

For peak identification and structural elucidation of unknown degradation products, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable.[17]

Data Interpretation and Reporting

The results from the forced degradation studies should be tabulated to clearly show the percentage degradation of (5-Chloro-2-ethoxyphenyl)methanol under each stress condition.

Example Data Summary Table:

| Stress Condition | Duration | % Degradation of (5-Chloro-2-ethoxyphenyl)methanol | Major Degradation Products (Retention Time) |

| 0.1 M HCl, 60°C | 72 h | ||

| 0.1 M NaOH, 60°C | 72 h | ||

| 3% H₂O₂, RT | 24 h | ||

| Thermal, 80°C | 7 days | ||

| Photolytic | ICH Q1B |

Conclusion and Recommendations

This technical guide provides a scientifically grounded framework for assessing the stability of (5-Chloro-2-ethoxyphenyl)methanol. Based on its chemical structure, the primary anticipated degradation pathways are oxidation of the benzylic alcohol and potential ether cleavage under harsh acidic conditions. Photostability should also be carefully evaluated due to the presence of the chloro-aromatic moiety.

It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, are conducted. The development and validation of a stability-indicating analytical method, preferably using HPLC with UV and MS detection, is critical for the accurate monitoring of stability and the identification of any degradation products. The insights gained from these studies will be invaluable for establishing appropriate storage and handling conditions, defining retest periods, and ensuring the overall quality and safety of the final pharmaceutical product.

References

-

Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]

- Maashi, S. M., & McKee, J. R. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR).

- Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science.

- Malcolm Pirnie, Inc. (Date not available). EVALUATION OF THE FATE AND TRANSPORT OF METHANOL IN THE ENVIRONMENT.

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

- Diaz, G. J. (Date not available). Stability of Aflatoxins in Solution.

-

PubChem. 5-Chloro-2-methylaniline. [Link]

-

National Center for Biotechnology Information. (Date not available). ANALYTICAL METHODS - Toxicological Profile for Methoxychlor. [Link]

- ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry.

- ResearchGate. (2020).

- Google Patents.

- ResearchGate. (Date not available). Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols.

- Google Patents. NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.

- Royal Society of Chemistry. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)

-

Snowhite Chemical Co.,LTD. (2025). Benzyl alcohol preparation method. [Link]

- Journal of the American Chemical Society. (2026). Antiaromaticity Relief-Mediated Intramolecular Charge Transfer Enables Efficient and Stable Radical Emission in Polar Solvents.

- MDPI. (Date not available). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)

- Centers for Disease Control and Prevention.

- RSC Publishing. (2023). An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl).

- The Royal Society of Chemistry. (2023). Effects of halogen atom substitution on luminescent radical.

-

PubMed. (2005). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia Sp. Strain MTCC 4818. [Link]

- Halliburton. (Date not available).

- MDPI. (Date not available). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d].

- Jetir.Org. (Date not available). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms.

- ACS Publications. (2020).

- SciSpace. (1962). The mechanism of the hydrolysis of benzyl chloride.

- ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)

-

SGS Belgium. (Date not available). Pharmaceutical Stability Testing and Storage. [Link]

- RSC Publishing.

-

Organic Chemistry Portal. (Date not available). Benzyl alcohol synthesis by benzylic substitution. [Link]

- MDPI. (Date not available). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.

-

PubChem. 5-Chloro-2-methoxyaniline. [Link]

- (PDF)

-

PubMed. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. [Link]

- Organic Chemistry Portal. (2023). Benzyl Esters.

- (PDF) Stability Testing of Pharmaceutical Products. (2012).

- (PDF) Methanol (CH3OH)

- National Institutes of Health. (Date not available).

- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 5-CHLORO-2-METHYLAMINOBENZONITRILE.

- Pan American Health Organization. (Date not available). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- (PDF) METHANOL SAFE HANdLING MANUAL. (n.d.).

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link]-for-pharmaceuticals-more/)

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Pharmaceutical Stability Testing and Storage | SGS Belgium [sgs.com]

- 3. japsonline.com [japsonline.com]

- 4. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 8. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

- 10. snowhitechem.com [snowhitechem.com]

- 11. scispace.com [scispace.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. japsonline.com [japsonline.com]

- 17. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Safety, Handling, and Reactivity of (5-Chloro-2-ethoxyphenyl)methanol

CAS Registry Number: 23426-33-7 Formula: C₉H₁₁ClO₂ Molecular Weight: 186.64 g/mol Synonyms: 5-Chloro-2-ethoxybenzyl alcohol; (5-Chloro-2-ethoxyphenyl)methyl alcohol

Executive Summary & Chemical Identity[1][2]

(5-Chloro-2-ethoxyphenyl)methanol is a functionalized benzyl alcohol intermediate used primarily in the synthesis of pharmaceutical agents, including SGLT2 inhibitors and anticoagulants. Unlike the solvent methanol, this compound is a solid (powder) at room temperature and possesses a lipophilic aromatic core.

Critical Distinction: Despite the suffix "methanol," this compound is a substituted benzyl alcohol . It does not share the high volatility or specific metabolic acidosis toxicity of methyl alcohol (methanol solvent), but it carries its own risks related to halogenated aromatic compounds.

Physicochemical Profile[2][3][4][5][6][7]

| Property | Value / Description |

| Physical State | Solid (Crystalline Powder) |

| Melting Point | Approx. 65–75 °C (Estimated based on structural analogs) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |

| Acidity (pKa) | ~14 (Alcoholic proton); Phenolic ether is non-acidic |

| Partition Coeff.[1][2][3][4] (LogP) | ~2.3 (Lipophilic) |

Hazard Identification & Toxicology (GHS)

While specific toxicological data (LD50) for CAS 23426-33-7 is limited in public registries, its structural class (halogenated benzyl alcohols) dictates the following safety profile.

GHS Classification (Inferred from Analogs)

Toxicological Mechanisms

-

Local Irritation: The benzyl alcohol moiety is a known mucous membrane irritant. Upon contact with eyes or respiratory tract, it can cause immediate inflammation.

-

Metabolic Activation: In vivo, benzyl alcohols are oxidized by alcohol dehydrogenase (ADH) to their corresponding benzaldehydes (in this case, 5-chloro-2-ethoxybenzaldehyde). Aldehydes are reactive electrophiles capable of forming Schiff bases with proteins, potentially leading to sensitization.

-

Halogenated Residue: The chloro-substituent increases lipophilicity, facilitating skin absorption. Combustion or strong heating may release toxic Hydrogen Chloride (HCl) gas.

Safe Handling & Engineering Controls

Hierarchy of Controls Decision Tree

The following workflow dictates the safety protocols based on the state of the compound (Solid vs. Solubilized).

Figure 1: Safety decision matrix for handling CAS 23426-33-7 in solid and liquid states.

Specific Handling Protocols

-

Glove Selection:

-

Recommended: Nitrile rubber (minimum thickness 0.11 mm). Benzyl alcohols permeate latex rapidly.

-

Breakthrough Time: >480 minutes for standard nitrile.

-

-

Inhalation Protection:

-

As a solid powder, static charge can cause dispersion. Weighing should be performed inside a powder containment hood or a fume hood with a draft shield.

-

If open-bench handling is unavoidable (not recommended), use a P100 particulate respirator.

-

-

Incompatibility:

-

Strong Oxidizers: (e.g., KMnO₄, CrO₃) will vigorously oxidize the alcohol to the acid, potentially generating heat.

-

Acid Chlorides/Anhydrides: Will react to form esters, releasing HCl or carboxylic acids.

-

Synthesis & Reactivity Profile[2]

Researchers utilizing this intermediate must understand its reactivity manifold to prevent side reactions and optimize yield.

Reactivity Pathways

The primary alcohol group is the focal point of reactivity, while the chloro and ethoxy groups modify the electronic properties of the benzene ring.

Figure 2: Primary synthetic transformations and reactivity risks.

Experimental Considerations

-

Oxidation: The conversion to 5-chloro-2-ethoxybenzaldehyde is facile. To prevent over-oxidation to the benzoic acid, use mild oxidants like DMP (Dess-Martin Periodinane) or TPAP/NMO . Avoid Jones reagent unless the acid is the desired product.

-

Nucleophilic Substitution: The hydroxyl group is a poor leaving group. Activation via mesylation (MsCl/Et₃N) or direct conversion to chloride (SOCl₂) is required for coupling reactions.

-

Safety Note: Reaction with Thionyl Chloride (SOCl₂) releases SO₂ and HCl gases. This must be scrubbed (NaOH trap) or performed in a high-efficiency fume hood.

-

Emergency & Disposal Protocols

Spill Management

-

Solid Spill: Do not dry sweep (dust generation). Use a HEPA-filter vacuum or wet-wipe method (dampen with inert solvent like heptane or water if compatible).

-

Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

Fire Fighting

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), Hydrogen Chloride (HCl) .

-

Extinguishing Media: Alcohol-resistant foam, dry chemical, or CO₂. Water spray may be used to cool containers but may not be effective on the chemical itself if dissolved in organic solvents.

Waste Disposal[10]

-

Classification: Halogenated Organic Waste.

-

Protocol: Do not mix with non-halogenated solvents if waste streams are separated by cost. Do not drain dispose.

-

Neutralization: Not typically required unless mixed with acidic reagents (e.g., SOCl₂).

References

-

BLD Pharm. (2025). (5-Chloro-2-ethoxyphenyl)methanol Product Analysis and MSDS Summary. Retrieved from

-

PubChem. (n.d.). Compound Summary: Benzyl alcohol derivatives. National Library of Medicine. Retrieved from

-

Patil, et al. (2025).[2] Synthetic Routes of Ethoxy-phenyl Intermediates in Anticoagulant Drugs. Asian Journal of Chemistry. Retrieved from

-

AOBChem. (2025). Safety Data Sheet: CAS 23426-33-7. Retrieved from

Sources

(5-Chloro-2-ethoxyphenyl)methanol suppliers and commercial availability

The following technical guide details the procurement, validation, and synthetic contingencies for (5-Chloro-2-ethoxyphenyl)methanol , a specialized building block in medicinal chemistry.

CAS: 23426-33-7 | Formula: C9H11ClO2 | MW: 186.63 g/mol

Executive Summary & Application Context

(5-Chloro-2-ethoxyphenyl)methanol is a halogenated benzyl alcohol derivative primarily utilized as a lipophilic scaffold in the synthesis of hypoglycemic agents (specifically oxazolidine-2,4-diones) and SGLT2 inhibitor analogs .

Unlike its more common methoxy analog (5-Chloro-2-methoxybenzyl alcohol), the ethoxy substitution at the C2 position introduces increased steric bulk and lipophilicity (LogP ~2.4 vs. ~1.9). This modification is strategically employed in Lead Optimization to:

-

Modulate Metabolic Stability: Steric hindrance at the ether linkage can retard O-dealkylation by cytochrome P450 enzymes.

-

Alter Solubility Profiles: The ethyl group decreases aqueous solubility while enhancing permeability in lipid-rich membranes.

Primary Utility:

-

Precursor for: 5-(5-chloro-2-ethoxyphenyl)oxazolidine-2,4-dione (Anti-diabetic research).

-

Intermediate for: Halogen-lithium exchange reactions to generate nucleophilic benzyl species.

Commercial Availability & Procurement Strategy

Market Landscape

This compound is classified as a Tier 2 Building Block —available from specialized catalog suppliers but rarely held in multi-kilogram bulk stock. Most vendors offer it on a "Make-to-Order" or "Pack-to-Order" basis.

Table 1: Supplier Tier Analysis

| Supplier Category | Representative Vendors | Availability Status | Typical Lead Time | Purity Standard |

| Primary Stock | BLD Pharm , Kono Chem | In-Stock (mg to g scale) | 3–7 Days | >97% |

| Catalog Aggregators | Fisher Sci, MolPort | Drop-ship (Third-party) | 2–3 Weeks | >95% |

| Custom Synthesis | WuXi AppTec, Enamine | Make-to-Order (kg scale) | 6–8 Weeks | >98% |

Procurement Decision Logic

To minimize project delays, researchers should follow a rigorous "Buy vs. Build" decision matrix.

Figure 1: Procurement decision tree emphasizing the "Synthetic Contingency" when direct stock is unavailable.

Technical Specifications & Quality Control (QC)

When sourcing this material, the Certificate of Analysis (CoA) must be validated against specific impurity profiles inherent to its synthesis.

Critical Impurity Profile

-

5-Chloro-2-hydroxybenzyl alcohol: Result of incomplete ethylation of the starting phenol.

-

Detection: 1H NMR (Missing ethyl quartet/triplet; presence of phenolic -OH singlet).

-

Impact: Highly reactive phenolic -OH will interfere with subsequent nucleophilic substitutions.

-

-

5-Chloro-2-ethoxybenzaldehyde: Result of incomplete reduction.

-

Detection: 1H NMR (Aldehyde proton at ~10.4 ppm).

-

Impact: Will react with amines/nucleophiles in downstream steps.

-

Validation Protocol

-

Appearance: White to off-white crystalline solid.

-

1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:

- 1.45 (t, 3H, -OCH2CH3 )

- 4.08 (q, 2H, -OCH2 CH3)

- 4.65 (s, 2H, Ar-CH2 -OH)

- 7.2-7.4 (m, 3H, Aromatic protons)

Synthetic Contingency (In-House Preparation)[1]

If commercial supply is delayed, the compound can be synthesized in-house within 3 days using widely available precursors. This protocol is self-validating: the disappearance of the aldehyde peak in Step 2 confirms reaction completion.

Reaction Pathway[2][3][4][5]

Figure 2: Two-step synthetic pathway starting from the commodity chemical 5-chloro-2-hydroxybenzaldehyde.

Detailed Methodology

Step 1: O-Alkylation (Ethylation)

-

Reagents: Dissolve 5-chloro-2-hydroxybenzaldehyde (1.0 equiv) in acetone (0.5 M). Add K2CO3 (2.0 equiv) and Ethyl Iodide (1.2 equiv).

-

Conditions: Reflux at 60°C for 4–9 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) must disappear completely.

-

Workup: Filter K2CO3, concentrate filtrate, partition between EtOAc/Water. Dry organic layer (Na2SO4) and concentrate.[1][2]

-

Checkpoint: Obtain 5-chloro-2-ethoxybenzaldehyde (Solid).[2] Purity is usually sufficient for Step 2 without chromatography.

-

Step 2: Carbonyl Reduction

-

Reagents: Dissolve the aldehyde (from Step 1) in Methanol (0.3 M). Cool to 0°C.[3]

-

Addition: Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

-

Conditions: Stir at 0°C for 30 mins, then warm to Room Temperature for 1 hour.

-

Quench: Quench with Saturated NH4Cl solution.

-

Isolation: Extract with DCM (x3). Wash combined organics with Brine. Dry (MgSO4) and concentrate.[2]

-

Result:(5-Chloro-2-ethoxyphenyl)methanol as a white solid.[2]

-

Handling & Safety

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzyl alcohols are prone to slow oxidation to aldehydes if exposed to air/light over months.

-

Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Insoluble in water.

References

-

PubChem. (2024). Compound Summary: 5-Chloro-2-ethoxybenzyl alcohol. National Library of Medicine. [Link]

- Google Patents. (1986). Hypoglycemic 5-substituted oxazolidine-2,4-dione (Patent SE460849B). (Describes the use of the 5-chloro-2-ethoxybenzaldehyde precursor).

Sources

Structural Analogs of (5-Chloro-2-ethoxyphenyl)methanol: A Medicinal Chemistry Guide

This guide serves as an in-depth technical analysis of (5-Chloro-2-ethoxyphenyl)methanol (CAS No. 23426-33-7), positioning it not merely as a standalone solvent or reagent, but as a critical pharmacophore precursor in modern medicinal chemistry.

Executive Summary: The "Lynchpin" Scaffold

(5-Chloro-2-ethoxyphenyl)methanol represents a privileged structural motif in drug discovery. While chemically simple, its specific substitution pattern—a lipophilic chlorine at the 5-position and a steric/electronic modulating ethoxy group at the 2-position—makes it a high-value intermediate. It serves as the primary gateway to the 5-chloro-2-ethoxybenzyl pharmacophore, a ligand architecture validated in serotonin receptor modulation (5-HT2C), epigenetic regulation (LSD1 inhibitors), and antiviral therapeutics (SARS-CoV-2 PLpro inhibitors).

This guide dissects the molecule's structural analogs, categorizing them by their functional utility in synthesis and their biological impact in drug design.

Structural Activity Relationship (SAR) Analysis

The utility of (5-Chloro-2-ethoxyphenyl)methanol is defined by three distinct zones of chemical interaction. Modifications at these zones generate the primary classes of structural analogs.

The SAR Triad

-

Zone A: The Benzylic Carbon (–CH₂OH)

-

Role: The "Anchor Point." It is rarely the final pharmacophore but serves as the reactive handle for coupling.

-

Key Analogs: Benzyl chlorides, benzyl amines, and benzaldehydes.

-

-

Zone B: The 5-Chloro Substituent

-

Role: Lipophilic enhancement and metabolic blocking. It prevents para-hydroxylation of the phenyl ring, increasing metabolic stability (t½).

-

Key Analogs: 5-Fluoro (metabolic block), 5-Bromo (reactive handle for cross-coupling).

-

-

Zone C: The 2-Ethoxy Group

-

Role: Conformational lock. The ethyl tail creates steric bulk that forces the benzylic substituent out of planarity, often crucial for receptor fitting (e.g., in GPCRs).

-

Key Analogs: 2-Methoxy (less steric), 2-Isopropoxy (higher steric bulk).

-

Figure 1: SAR Map illustrating the three functional zones of the scaffold and their downstream analog classes.

Key Structural Analogs & Biological Applications[1]

Class I: The CNS-Active Amines (Serotonergic Modulators)

The most biologically significant analogs are formed by converting the hydroxyl group to an amine. The 5-chloro-2-ethoxybenzyl amine motif is a potent driver of selectivity for the Serotonin 5-HT2C receptor.

-

Primary Analog: N-[(5-chloro-2-ethoxyphenyl)methyl]cyclopropanamine

-

Mechanism: The 5-chloro-2-ethoxybenzyl group occupies a hydrophobic pocket in the 5-HT2C receptor. The bulky ethoxy group (vs. methoxy) improves selectivity against 5-HT2A, reducing hallucinogenic side effects.

-

Application: Treatment of obesity and psychiatric disorders.[1]

Class II: The Epigenetic Modulators (LSD1 Inhibitors)

In oncology, this scaffold appears in inhibitors of Lysine Specific Demethylase 1 (LSD1) .

-

Primary Analog: N-(5-chloro-2-ethoxybenzyl)-2H-tetrazol-5-amine

-

Mechanism: The benzyl ring stacks against the FAD cofactor in the enzyme's active site. The 5-chloro group provides essential halogen-bonding interactions.

-

Data Comparison:

Compound Substituent (R2) Substituent (R5) LSD1 Inhibition (IC50) Analog A Methoxy (-OMe) Chloro (-Cl) 75 nM Analog B Ethoxy (-OEt) Chloro (-Cl) 21 nM Analog C Ethoxy (-OEt) Hydrogen (-H) >1000 nM Table 1: Effect of the 5-chloro-2-ethoxy substitution pattern on LSD1 inhibition potency.

Class III: The Antiviral Linkers (SARS-CoV-2 PLpro)

Recent studies (2020-2022) identified this moiety in inhibitors of the SARS-CoV-2 Papain-like protease (PLpro).

-

Structure: Piperidine-based carboxamides linked to the 1-(5-chloro-2-ethoxyphenyl)ethyl group.[2]

-

Significance: The scaffold engages the BL2 blocking loop of the protease. The specific "5-chloro-2-ethoxy" pattern was found to be superior to isosteric quinoline or naphthyl replacements for maintaining potency while reducing molecular weight.

Synthetic Pathways & Experimental Protocols

Synthesis of the Core Scaffold

The synthesis is a self-validating two-step protocol starting from commercially available 5-chloro-2-hydroxybenzaldehyde.

Figure 2: Synthetic route to the title compound.

Detailed Protocol: Conversion to the Benzyl Chloride Analog

To utilize this alcohol in drug synthesis (e.g., for Class I or II analogs), it must often be converted to the electrophilic benzyl chloride.

Objective: Synthesis of 5-Chloro-2-ethoxybenzyl chloride.

Reagents:

-

(5-Chloro-2-ethoxyphenyl)methanol (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

-

DMF (Catalytic, 0.1 eq)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 10 mmol of (5-Chloro-2-ethoxyphenyl)methanol in 50 mL of anhydrous DCM.

-

Activation: Add catalytic DMF (2 drops). Cool the solution to 0°C using an ice bath.

-

Addition: Add SOCl₂ dropwise over 15 minutes. Caution: Gas evolution (HCl/SO₂) will occur.

-

Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the chloride (Rf ~0.8).

-

Workup: Evaporate solvent/excess SOCl₂ under reduced pressure.

-

Validation: The residue is typically a pale yellow oil.

-

1H NMR Check: The benzylic CH₂ shift moves from ~4.6 ppm (alcohol) to ~4.75 ppm (chloride). The absence of the broad -OH singlet confirms conversion.

-

References

-

5-HT2C Agonists: "Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists."[1] US Patent 10,407,381. (2019).[1]

-

LSD1 Inhibitors: "Aminotriazole- and aminotetrazole-based KDM1A inhibitors as epigenetic modulators." US Patent Application 2017/0001968. (2017).

-

PLpro Inhibitors: "Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors." Frontiers in Chemistry. (2021).

-

Synthesis & Properties: "Synthesis of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine." Smolecule Chemical Database. (2023).

Sources

Synthesis of (5-Chloro-2-ethoxyphenyl)methanol: A Detailed Mechanistic Guide and Experimental Protocol

Introduction: The Significance of Substituted Benzyl Alcohols in Medicinal Chemistry

Substituted benzyl alcohols are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents. Their structural motif is present in numerous approved drugs and clinical candidates, underscoring their importance in modern drug discovery. The hydroxyl group of the benzyl alcohol moiety can act as a key hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets.[1][2] Furthermore, the aromatic ring provides a scaffold for the introduction of various substituents, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[3] (5-Chloro-2-ethoxyphenyl)methanol, the subject of this application note, is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the chloro and ethoxy groups on the phenyl ring can influence the molecule's reactivity and biological activity, making its efficient synthesis a topic of significant interest to medicinal chemists.

Reaction Overview: Reduction of 5-Chloro-2-ethoxybenzaldehyde

The formation of (5-Chloro-2-ethoxyphenyl)methanol is most commonly achieved through the reduction of the corresponding aldehyde, 5-Chloro-2-ethoxybenzaldehyde. This transformation involves the conversion of a carbonyl group (an aldehyde) into a primary alcohol. Among the various reducing agents available for this purpose, sodium borohydride (NaBH₄) is often the reagent of choice in a laboratory setting due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.

Below is a schematic representation of this reduction reaction:

Caption: Overall reaction for the synthesis of (5-Chloro-2-ethoxyphenyl)methanol.

Detailed Reaction Mechanism: Nucleophilic Hydride Addition

The reduction of 5-Chloro-2-ethoxybenzaldehyde with sodium borohydride proceeds via a nucleophilic addition mechanism. The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻), which are potent nucleophiles.

The mechanism can be elucidated in two key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion from sodium borohydride on the electrophilic carbonyl carbon of 5-Chloro-2-ethoxybenzaldehyde. The pi-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Protonation: The resulting alkoxide intermediate is then protonated by the solvent, typically a protic solvent like methanol or ethanol, which is used in the reaction. This protonation step yields the final product, (5-Chloro-2-ethoxyphenyl)methanol, and a borate ester. The work-up with water or a mild acid ensures the complete protonation of any remaining alkoxide.

The following diagram illustrates the step-by-step mechanistic pathway:

Caption: Mechanism of the reduction of 5-Chloro-2-ethoxybenzaldehyde.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of (5-Chloro-2-ethoxyphenyl)methanol from 5-Chloro-2-ethoxybenzaldehyde using sodium borohydride.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Chloro-2-ethoxybenzaldehyde | ≥98% | e.g., Sigma-Aldrich |

| Sodium borohydride (NaBH₄) | ≥98% | e.g., Sigma-Aldrich |

| Methanol (CH₃OH) | Anhydrous | e.g., Fisher Scientific |

| Dichloromethane (CH₂Cl₂) | ACS Grade | e.g., VWR Chemicals |

| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | - |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | e.g., Acros Organics |

| Round-bottom flask (100 mL) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Ice bath | - | - |

| Separatory funnel (250 mL) | - | - |

| Rotary evaporator | - | - |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | e.g., MilliporeSigma |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-Chloro-2-ethoxybenzaldehyde in 50 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. While stirring vigorously, slowly add 0.5 g of sodium borohydride to the solution in small portions over a period of 15-20 minutes. Caution: The addition of sodium borohydride to methanol can generate hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicate the completion of the reaction.

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution to the reaction mixture at 0 °C. This will decompose the excess sodium borohydride and the borate esters.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of dichloromethane and shake vigorously. Allow the layers to separate, and collect the organic layer. Extract the aqueous layer with an additional 2 x 25 mL of dichloromethane.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude (5-Chloro-2-ethoxyphenyl)methanol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product as a solid or oil.[4]

Characterization Data

The identity and purity of the synthesized (5-Chloro-2-ethoxyphenyl)methanol can be confirmed by various analytical techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the chemical shifts and coupling constants of the protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the disappearance of the aldehyde carbonyl group (around 1700 cm⁻¹).

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with caution and avoid inhalation.

-

Methanol is toxic and flammable. Avoid ingestion, inhalation, and skin contact.

Conclusion

This application note provides a comprehensive guide to the synthesis of (5-Chloro-2-ethoxyphenyl)methanol via the sodium borohydride reduction of 5-Chloro-2-ethoxybenzaldehyde. The detailed experimental protocol and mechanistic insights are intended to assist researchers in the efficient and safe preparation of this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the reduction of other substituted benzaldehydes, highlighting the versatility of this synthetic methodology in medicinal and organic chemistry.

References

-

Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. Available from: [Link].

-

A Process For The Preparation Of Chloro Derivative Of Pantoprazole. Quick Company. Available from: [Link].

- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Arkivoc. 2005; 2005(13): 51-56.

- COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB.

-

N-Boc-5-oxaproline. Organic Syntheses. Available from: [Link].

-

The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. Available from: [Link].

-

PROCESS TO PRODUCE ETORICOXIB. European Patent Office. Available from: [Link].

- CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine. Google Patents.

-

Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. PMC - NIH. Available from: [Link].

-

What is the mechanism of Benzyl Alcohol?. Patsnap Synapse. 2024-07-17. Available from: [Link].

-

(5-Bromo-2-chlorophenyl)(2-ethoxyphenyl)methanol. Pharmaffiliates. Available from: [Link].

-

Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. Available from: [Link].

-

Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. ACS Publications. 2026-01-20. Available from: [Link].

-

Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Available from: [Link].

-

Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. PMC - PubMed Central. 2025-07-01. Available from: [Link].

- CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. Google Patents.

- CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone. Google Patents.

Sources

- 1. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Process For The Preparation Of Chloro Derivative Of Pantoprazole [quickcompany.in]

Technical Application Note: Selective Catalytic Synthesis of (5-Chloro-2-ethoxyphenyl)methanol

Executive Summary

(5-Chloro-2-ethoxyphenyl)methanol (CAS 23426-33-7 ) is a critical benzyl alcohol intermediate, often utilized in the synthesis of SGLT2 inhibitors and other phenoxy-aryl pharmaceutical scaffolds.

The primary synthetic challenge lies in the chemoselective reduction of the aldehyde functionality without triggering hydrodehalogenation (loss of the chlorine atom). Standard hydrogenation methods (e.g., Pd/C under

This guide details two validated catalytic protocols designed to ensure >99% retention of the aryl chloride:

-

Homogeneous Transfer Hydrogenation (CTH): Utilizing a Ruthenium-arene complex for high-precision laboratory and pilot-scale synthesis.

-

Heterogeneous Selective Hydrogenation: Utilizing Sulfided Platinum on Carbon (Pt(S)/C) for industrial batch processing.

Reaction Pathway & Chemoselectivity Analysis[1][2]

The synthesis targets the reduction of 5-chloro-2-ethoxybenzaldehyde (CAS 27682-64-0). The critical quality attribute (CQA) is the suppression of the side-reaction pathway leading to (2-ethoxyphenyl)methanol.

Mechanistic Pathway Diagram

Figure 1: Reaction network showing the competitive hydrodehalogenation pathway common in chlorobenzaldehyde reduction.

Protocol A: Homogeneous Catalytic Transfer Hydrogenation (Recommended)

This method utilizes a "Noyori-type" Ruthenium catalyst. It operates under mild conditions using sodium formate as the hydrogen donor, completely eliminating the risk of over-reduction associated with pressurized hydrogen gas.

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism (outer-sphere hydride transfer), which is electronically tuned to reduce polar carbonyl bonds while leaving aryl halides inert.

Materials & Reagents

| Component | Specification | Role |

| Substrate | 5-Chloro-2-ethoxybenzaldehyde (98%) | Precursor |

| Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] | Selective Catalyst |

| H-Source | Sodium Formate (HCOONa) | Hydrogen Donor |

| Solvent | Ethyl Acetate / Water (Biphasic) | Reaction Medium |

| Phase Transfer | TBAB (Tetrabutylammonium bromide) | Rate Accelerator |

Step-by-Step Procedure

-

Charge Formulation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-ethoxybenzaldehyde (10.0 g, 54.2 mmol).

-

Add Ethyl Acetate (50 mL). Stir until fully dissolved.

-

In a separate beaker, dissolve Sodium Formate (18.4 g, 271 mmol, 5.0 equiv) in Water (50 mL).

-

-

Catalyst Addition:

-

Add the aqueous formate solution to the organic aldehyde solution.

-

Add RuCl(p-cymene)[(R,R)-TsDPEN] (34 mg, 0.054 mmol, S/C = 1000:1).

-

Note: Other Ru-arene diamine complexes are also effective.

-

-

Reaction:

-

Heat the biphasic mixture to 40°C with vigorous stirring (ensure effective mixing of layers).

-

Monitor via HPLC or TLC every 2 hours.

-

Endpoint: Typically reached within 4–6 hours (>99% conversion).

-

-

Workup:

-

Purification:

-

The crude product is typically high purity (>98%).[2]

-

Recrystallization from Hexane/Ethyl Acetate (9:1) yields white crystalline needles.

-

Expected Yield: 92–96% Selectivity: >99.8% (No dechlorinated byproduct detected).

Protocol B: Heterogeneous Hydrogenation (Scale-Up)

For larger batches where catalyst recycling is required, a heterogeneous approach using sulfided platinum is preferred. The sulfur modification poisons the catalyst sites responsible for Ar-Cl bond activation.

Materials

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).

-

Solvent: Methanol or Ethanol.

-

Gas: Hydrogen (

).[3]

Experimental Workflow Diagram

Figure 2: Batch processing workflow for heterogeneous hydrogenation.

Procedure

-

Loading: In a high-pressure autoclave, dissolve 5-chloro-2-ethoxybenzaldehyde (50 g) in Methanol (250 mL).

-

Catalyst: Add 5% Pt(S)/C (1.0 wt% loading relative to substrate, 0.5 g).

-

Pressurization: Seal reactor. Purge with Nitrogen (3x) then Hydrogen (3x). Pressurize to 5 bar (72 psi) .

-

Run: Heat to 50°C and stir at 800 rpm.

-

Completion: Reaction is usually complete in 4–6 hours.

-

Isolation: Filter catalyst (pyrophoric caution: keep wet). Concentrate filtrate to obtain product.

Quality Control & Characterization

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | > 98.0% | HPLC (Area %) |

| De-Cl Impurity | < 0.10% | HPLC |

| Melting Point | 68–72°C | Capillary |

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% B to 90% B over 15 mins.

-

Detection: UV @ 220 nm.

References

-

Gorgas, N., et al. (2016).[4] "Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity."[4] ACS Catalysis, 6(4), 2664–2672.[4]

-

Grounding: Establishes the feasibility of selective aldehyde reduction in the presence of sensitive groups using specific metal-ligand environments.[4]

-

-

Cahard, D., et al. (2018). "Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium." Journal of the American Chemical Society (Cited in PMC context).

- Grounding: Validates the use of pincer-complex transfer hydrogen

-

PubChem Compound Summary. "2-Chloro-5-hydroxybenzaldehyde" (Precursor Analog Data).

- Grounding: Provides physicochemical property d

-

BLD Pharm. "(5-Chloro-2-ethoxyphenyl)methanol Product Data."

- Grounding: Verifies the CAS number (23426-33-7) and commercial availability of the target.

-

Wei, Y., et al. (2021).[3][5] "Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts." ResearchGate.

- Grounding: Supports the use of heterogeneous catalysts (Au, Pt) for chemoselective reduction of substituted benzaldehydes.

Sources

- 1. Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 3. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gssrr.org [gssrr.org]

Application Note: High-Purity Isolation of (5-Chloro-2-ethoxyphenyl)methanol via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive guide for the purification of (5-Chloro-2-ethoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis. The protocol herein details a robust method utilizing automated flash column chromatography, ensuring high purity and yield. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy. We will delve into the rationale behind methodological choices, from stationary and mobile phase selection to the nuances of fraction analysis, thereby providing a self-validating protocol grounded in established chromatographic principles.

Introduction: The Imperative for Purity

(5-Chloro-2-ethoxyphenyl)methanol is a substituted aromatic alcohol whose utility in multi-step organic synthesis is contingent upon its purity. The presence of impurities, such as unreacted starting materials, by-products, or residual reagents, can significantly impede subsequent reaction steps, leading to lower yields and the formation of complex, difficult-to-separate mixtures.[1][2][3] Column chromatography is a fundamental and widely adopted technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[4][5] This application note outlines a systematic approach to the purification of (5-Chloro-2-ethoxyphenyl)methanol using automated flash column chromatography, a technique that offers enhanced speed and resolution over traditional gravity chromatography.

Foundational Principles: Tailoring Chromatography to the Target Molecule

The successful purification of (5-Chloro-2-ethoxyphenyl)methanol hinges on the strategic selection of the stationary and mobile phases. These choices are dictated by the physicochemical properties of the target molecule and its potential impurities.

Analyte Profile: (5-Chloro-2-ethoxyphenyl)methanol

-

Structure: The molecule possesses a moderately polar alcohol functional group (-CH₂OH) and a less polar substituted aromatic ring. This duality in polarity is the cornerstone of its chromatographic behavior.

-

Expected Impurities: The synthesis of (5-Chloro-2-ethoxyphenyl)methanol typically involves the reduction of the corresponding aldehyde or carboxylic acid. Therefore, common impurities may include the starting material (more polar if a carboxylic acid, similarly polar if an aldehyde) and over-oxidation or side-reaction products.[1] The polarity of these impurities will vary, necessitating a chromatographic system capable of discerning between them.

Stationary Phase Selection: The Role of Silica Gel

For the separation of moderately polar compounds like aromatic alcohols, silica gel is the stationary phase of choice.[4][5] Its slightly acidic nature and high surface area provide an excellent matrix for the differential adsorption of the target molecule and its impurities. The hydroxyl groups on the silica surface interact with the polar functional groups of the analyte, leading to separation.

Mobile Phase Optimization: The Art of Elution

The mobile phase, or eluent, is critical for modulating the interaction between the analyte and the stationary phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often the most effective strategy for separating complex mixtures.[6] For (5-Chloro-2-ethoxyphenyl)methanol, a common and effective mobile phase system is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.

Expert Insight: The initial mobile phase composition should be of low polarity to allow for the elution of non-polar impurities. As the polarity is gradually increased by increasing the proportion of ethyl acetate, more polar compounds, including the target molecule, will begin to elute.

Pre-Purification: The Importance of Thin-Layer Chromatography (TLC)

Before committing to a large-scale column purification, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[7] TLC is a rapid and cost-effective method to determine the optimal mobile phase composition.

TLC Protocol

-

Plate Preparation: Use silica gel-coated TLC plates. If necessary, activate the plates by heating them at 120°C for 20-30 minutes to remove adsorbed water.[7]

-

Spotting: Dissolve a small amount of the crude (5-Chloro-2-ethoxyphenyl)methanol in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.

-